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Compound of Interest

Compound Name: Ethyl 2-methylbenzoate

Cat. No.: B1361085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Ethyl 2-
methylbenzoate and its structural isomers, offering a basis for unequivocal identification and

quality control. By presenting experimental data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical

resource for the cross-validation of this important chemical entity.

Spectroscopic Data Comparison
The positive identification of a chemical compound relies on the collective evidence from

various analytical techniques. Spectroscopic methods provide a molecular fingerprint, and a

comparative analysis with known standards and isomers is crucial for accurate structural

elucidation. Below is a summary of the key spectroscopic data for Ethyl 2-methylbenzoate
and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic

environment of the nuclei, while coupling constants in ¹H NMR provide information about the

connectivity of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compo
und

Ar-H
(ppm)

-
OCH₂C
H₃ (q,
ppm)

Ar-CH₃
(s, ppm)

-
OCH₂C
H₃ (t,
ppm)

Ar-
CH₂CH₃
(q, ppm)

Ar-
CH₂CH₃
(t, ppm)

-OCH₃
(s, ppm)

Ethyl 2-

methylbe

nzoate

7.91 (d,

1H), 7.36

(t, 1H),

7.21 (t,

2H)

4.36 2.58 1.38 - - -

Ethyl 3-

methylbe

nzoate

7.84-7.88

(m, 2H),

7.28-7.36

(m, 2H)

4.38 2.41 1.38 - - -

Ethyl 4-

methylbe

nzoate

7.96 (d,

2H), 7.26

(d, 2H)[1]

4.42-4.32 2.41 1.43-1.36 - - -

Methyl 2-

ethylbenz

oate

7.88 (d,

1H), 7.42

(t, 1H),

7.25-7.15

(m, 2H)

- - - 2.94 1.25 3.89

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compo
und

C=O
(ppm)

Aromati
c C
(ppm)

-
OCH₂C
H₃
(ppm)

Ar-CH₃
(ppm)

-
OCH₂C
H₃
(ppm)

Ar-
CH₂CH₃
(ppm)

-OCH₃
(ppm)

Ethyl 2-

methylbe

nzoate

168.2

140.0,

131.5,

130.8,

130.0,

129.2,

125.5

60.8 21.5 14.2 - -

Ethyl 3-

methylbe

nzoate

166.8

137.8,

133.5,

130.2,

129.8,

128.2,

126.5

60.8 21.2 14.3 - -

Ethyl 4-

methylbe

nzoate

167.2

143.5,

129.1,

127.5

60.2 21.6 14.1[2] - -

Methyl 2-

ethylbenz

oate

168.5

145.8,

131.0,

130.5,

129.5,

126.0,

125.8

- - -
26.5,

15.5
51.8

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies of bonds provide key information for structural

confirmation.

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound C=O Stretch C-O Stretch
Aromatic C-H
Stretch

Aliphatic C-H
Stretch

Ethyl 2-

methylbenzoate
~1720 ~1270, ~1130 ~3060 ~2980

Ethyl 3-

methylbenzoate
~1721 ~1275, ~1125 ~3065 ~2982

Ethyl 4-

methylbenzoate
~1718 ~1273, ~1107 ~3050 ~2980

Methyl 2-

ethylbenzoate
~1722 ~1278, ~1132 ~3068 ~2970

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is crucial for confirming its identity.

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound
Molecular Ion
[M]⁺

[M-OCH₂CH₃]⁺
/ [M-OCH₃]⁺

[C₇H₇]⁺
(Tropylium
ion)

Other Key
Fragments

Ethyl 2-

methylbenzoate
164 119 91 135, 118[3]

Ethyl 3-

methylbenzoate
164 119 91 135, 136

Ethyl 4-

methylbenzoate
164 119 91 136, 135[1]

Methyl 2-

ethylbenzoate
164 133 91 132, 105

Experimental Protocols
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Accurate and reproducible spectroscopic data are contingent on standardized experimental

procedures. The following are detailed methodologies for the acquisition of the data presented.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the ester in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00

ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

FT-IR Spectroscopy
Sample Preparation: For liquid samples, place a drop of the neat liquid between two

potassium bromide (KBr) plates to form a thin film.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Background Correction: Record a background spectrum of the clean KBr plates and subtract

it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute the ester sample to approximately 1 mg/mL in dichloromethane.

Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Injector Temperature: 250°C.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.

Data Analysis: Identify the compound by its retention time and comparison of the acquired

mass spectrum with reference libraries (e.g., NIST).

Visualization of Analytical Workflows
To further clarify the processes involved in spectroscopic data validation, the following

diagrams illustrate the experimental workflow and the logical relationships between the different

analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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